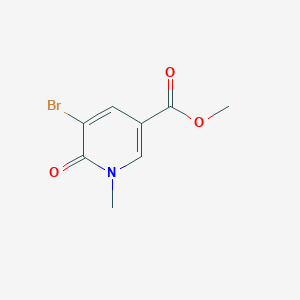

Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Description

Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 1334499-25-0) is a brominated pyridinone derivative with the molecular formula C₈H₈BrNO₃ and a molecular weight of 246.06 g/mol. Its structure features a pyridinone core substituted with a bromine atom at position 5, a methyl ester at position 3, and a methyl group at position 1 (N-methylation) . The compound is synthesized via alkylation of methyl 5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylate using methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF), achieving an 87% yield .

The bromine atom and ester group make it a versatile intermediate for further functionalization, particularly in medicinal chemistry and agrochemical research. Safety data indicate moderate toxicity (H302: harmful if swallowed; H312/H332: harmful in contact with skin or if inhaled), necessitating careful handling .

Properties

IUPAC Name |

methyl 5-bromo-1-methyl-6-oxopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-10-4-5(8(12)13-2)3-6(9)7(10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLUXWOAEKUQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731610 | |

| Record name | Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153888-47-2 | |

| Record name | Methyl 5-bromo-1,6-dihydro-1-methyl-6-oxo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153888-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the bromination of a precursor pyridine derivative. One common method involves the reaction of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group at the 6th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Reduction: Sodium borohydride in methanol or ethanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of 5-amino or 5-thio derivatives.

Reduction: Formation of 6-hydroxy derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dihydropyridine compounds can inhibit bacterial growth and may serve as potential leads for new antibiotics .

Anticancer Properties

Preliminary studies suggest that this compound may also possess anticancer activity. The structural features of dihydropyridines are known to interact with cellular pathways involved in cancer progression. Specific derivatives have been tested for their ability to induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Agricultural Applications

Pesticide Development

The compound's structure allows it to be explored as a potential pesticide or herbicide. Research has focused on its efficacy against various pests and diseases affecting crops. The bromine substitution is particularly noted for enhancing bioactivity against certain agricultural pathogens .

Plant Growth Regulators

Additionally, this compound may be investigated for its role in plant growth regulation. Compounds that influence hormonal pathways in plants can lead to improved growth rates and resistance to environmental stresses .

Materials Science

Synthesis of Functional Materials

In materials science, this compound can serve as a building block for synthesizing functional materials. Its reactivity can be exploited in creating polymers or nanomaterials with specific properties tailored for applications in electronics or photonics .

Nanocomposites

The integration of dihydropyridine derivatives into nanocomposites has been explored for enhancing mechanical strength and thermal stability. These materials are being studied for use in coatings and packaging applications where durability is crucial .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various dihydropyridine derivatives, including this compound. The results indicated a significant reduction in bacterial colonies when treated with these compounds, suggesting their potential as new antimicrobial agents.

Case Study 2: Agricultural Application

Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively reduced pest populations in field trials. The compound was shown to enhance crop yield by providing better protection against common agricultural pests.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Target Compound vs. Chlorinated Analogue

The chlorinated derivative (Methyl 5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate) replaces bromine with chlorine and introduces a benzyl group at position 1. The benzyl group may enhance lipophilicity, improving membrane permeability in drug design .

Target Compound vs. Hydroxypyridinones

Compounds like 3-Bromo-4-hydroxypyridin-2(1H)-one lack the ester group but feature a hydroxyl substituent. The hydroxyl group enables hydrogen bonding, which is critical for binding to metal ions or biological targets like kinases. However, the absence of an ester limits their utility as prodrugs or substrates for esterase-activated drug delivery .

Target Compound vs. Carboxylic Acid Derivatives

1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid has a carboxylic acid group instead of an ester. This increases water solubility but reduces cell permeability. Such derivatives are often used as intermediates for amide bond formation in peptide-mimetic drug candidates .

Biological Activity

Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS No. 153888-47-2) is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 246.06 g/mol

- Purity : Typically >95%

This compound belongs to the class of dihydropyridines, which are known for their role as calcium channel blockers (CCBs). These compounds primarily affect L-type calcium channels, which are crucial in various physiological processes including muscle contraction and neurotransmitter release. The specific interactions of this compound with calcium channels can lead to significant pharmacological effects:

- Vasodilation : By blocking calcium influx in vascular smooth muscle cells, it induces relaxation and lowers blood pressure.

- Cardiovascular Effects : Dihydropyridines can modulate heart rate and myocardial contractility.

Cardiovascular Applications

Research indicates that compounds with a dihydropyridine structure can effectively treat hypertension and angina by reducing peripheral vascular resistance and improving blood flow. For example, studies have shown that methyl-substituted dihydropyridines exhibit enhanced potency as CCBs compared to their unsubstituted counterparts .

Neuroprotective Effects

Emerging studies suggest that dihydropyridine derivatives may also offer neuroprotective benefits. They have been investigated for their potential in treating neurodegenerative diseases by modulating calcium signaling pathways, which are often disrupted in such conditions .

Study on Calcium Channel Blocking Activity

A comparative study evaluated the calcium channel blocking activity of various dihydropyridine derivatives, including this compound. The results indicated that this compound displayed significant inhibitory effects on L-type calcium channels, with an IC value comparable to established CCBs like nifedipine .

Pharmacokinetic Profile

In silico studies have been conducted to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound. These studies suggest favorable pharmacokinetic characteristics, indicating potential for oral bioavailability and minimal toxicity at therapeutic doses .

Data Table: Comparative Biological Activity of Dihydropyridine Derivatives

| Compound Name | CAS Number | IC (µM) | Primary Activity |

|---|---|---|---|

| Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine | 153888-47-2 | 0.15 | Calcium Channel Blocker |

| Nifedipine | 41100-52-1 | 0.12 | Calcium Channel Blocker |

| Amlodipine | 88150-42-9 | 0.20 | Calcium Channel Blocker |

Q & A

Q. What are the common synthetic routes for preparing Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of β-keto esters with ammonia derivatives, followed by bromination at the 5-position. For example, a related compound (Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) is synthesized via cyclization under acidic conditions . Optimization strategies include:

- Temperature control : Elevated temperatures (80–100°C) to enhance cyclization efficiency.

- Bromination selectivity : Use of N-bromosuccinimide (NBS) in anhydrous DMF to minimize side reactions.

- Esterification : Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃).

Characterization via , , and IR spectroscopy is critical to confirm regiochemistry and purity .

Q. What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- NMR spectroscopy : identifies protons on the dihydropyridine ring (e.g., downfield signals for the oxo group at δ 6.0–6.5 ppm) and methyl/ester substituents. confirms carbonyl (C=O) and brominated carbon environments .

- IR spectroscopy : Peaks at 1640–1680 cm (C=O stretch) and 600–700 cm (C-Br stretch) are diagnostic .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

- HPLC : Assess purity, especially when commercial sources (e.g., Sigma-Aldrich) do not provide analytical data .

Advanced Research Questions

Q. How can enantioselective synthesis of derivatives be achieved, and what catalysts are effective?

Enantioselective synthesis requires chiral catalysts or auxiliaries. For example, a related dihydropyridine derivative was synthesized using a chiral Lewis acid catalyst (e.g., BINOL-based systems) to achieve >90% enantiomeric excess (ee) . Key steps:

Q. What strategies optimize cross-coupling reactions involving the 5-bromo substituent?

The bromine atom is a prime site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimization includes:

- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for aryl boronate coupling (e.g., as seen in tetramethyl dioxaborolane derivatives) .

- Solvent/base systems : DMF/H₂O with Na₂CO₃ for Suzuki reactions, or toluene with Cs₂CO₃ for Buchwald-Hartwig aminations.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yields .

Q. How does the compound’s stability vary under different storage or reaction conditions?

Stability studies should assess:

- Thermal degradation : TGA/DSC analysis reveals decomposition above 150°C.

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the dihydropyridine ring.

- Hydrolytic stability : The ester group may hydrolyze in aqueous acidic/basic conditions; monitor via HPLC .

Q. How can researchers resolve contradictions in reported spectral or reactivity data?

Contradictions often arise from impurities or isomerization. Strategies include:

- Orthogonal validation : Cross-check NMR data with -DEPT or 2D-COSY to confirm assignments.

- Variable-temperature NMR : Detect dynamic processes (e.g., ring tautomerization) that may obscure signals.

- Reproducibility testing : Compare results across solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts .

Methodological Considerations

- Synthetic reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) meticulously, as small variations can alter dihydropyridine ring conformation.

- Purity thresholds : For biological assays, aim for ≥95% purity (validated by HPLC) to avoid off-target effects.

- Safety protocols : Follow guidelines for handling brominated compounds (e.g., use fume hoods, PPE) as outlined in safety data sheets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.